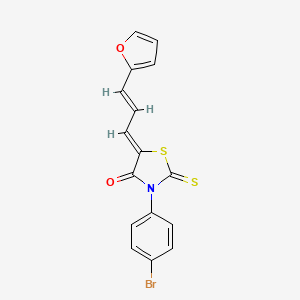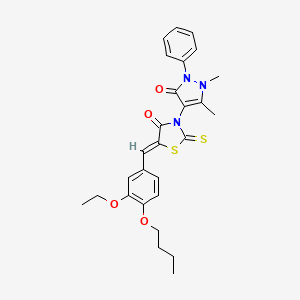![molecular formula C12H12ClNO2S2 B12129517 2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- CAS No. 903094-84-8](/img/structure/B12129517.png)
2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- is an organic compound that features a thiophene ring, an ethanamine group, and a 4-chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 2-bromo thiophene. This intermediate then undergoes a Grignard reaction with magnesium chips and ethylene oxide to produce 2-thiophene ethanol. The final steps involve esterification and ammonolysis to convert 2-thiophene ethanol into 2-thiopheneethanamine .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to ensure high yield and purity. The process generally involves the same steps as the synthetic route but on a larger scale, with careful control of temperature, pressure, and reaction times to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring or the ethanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: Similar structure but lacks the 4-chlorophenylsulfonyl group.
4-Chloroaniline: Contains the 4-chlorophenyl group but lacks the thiophene ring and ethanamine group.
Uniqueness
2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]- is unique due to the combination of its thiophene ring, ethanamine group, and 4-chlorophenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
CAS No. |
903094-84-8 |
|---|---|
Molecular Formula |
C12H12ClNO2S2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H12ClNO2S2/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11/h1-7,12H,8,14H2 |
InChI Key |
YPZDDWHUYSEXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12129435.png)

![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)


![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)

![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)
